3-Bromo-5-chloropyrazine-2-carbonitrile

Medicinal Chemistry Regioselective Synthesis JAK2 Inhibitors

3-Bromo-5-chloropyrazine-2-carbonitrile (CAS 440124-25-4) is a strategic building block for medicinal chemistry programs targeting JAK2. Its unique asymmetric Br/Cl substitution pattern enables programmed sequential Pd-catalyzed couplings—first at C-3 (bromine) then C-5 (chlorine)—without protecting-group manipulation. This is the core logic behind potent JAK2 inhibitors (IC₅₀ 60–73 nM). It is also a certified Favipiravir impurity reference standard for QC/AMV. Procure this compound to accelerate kinase inhibitor SAR and streamline regulatory analytical workflows.

Molecular Formula C5HBrClN3
Molecular Weight 218.44 g/mol
CAS No. 440124-25-4
Cat. No. B1288335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloropyrazine-2-carbonitrile
CAS440124-25-4
Molecular FormulaC5HBrClN3
Molecular Weight218.44 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)C#N)Br)Cl
InChIInChI=1S/C5HBrClN3/c6-5-3(1-8)9-2-4(7)10-5/h2H
InChIKeyLCRXVZUADRMZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloropyrazine-2-carbonitrile (CAS 440124-25-4): Core Identity and Sourcing Baseline


3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile is a disubstituted pyrazinecarbonitrile featuring a bromine atom at C‑3, a chlorine atom at C‑5, and a nitrile group at C‑2 (molecular formula C₅HBrClN₃; MW 218.44 g·mol⁻¹) [1]. It is supplied as a research‑grade intermediate with a typical purity of ≥95 % (HPLC) and is stored under ambient or cool, dry conditions . The compound is primarily utilised as a synthetic building block in medicinal chemistry programmes targeting Janus kinase 2 (JAK2) inhibitors [2] and is additionally classified as a Favipiravir impurity reference standard .

Why a Generic Dihalo‑Pyrazinecarbonitrile Cannot Replace 3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile in JAK2‑Focused Syntheses


Symmetrically substituted congeners—such as 3,5‑dichloropyrazine‑2‑carbonitrile (CAS 313339‑92‑3) or 3,5‑dibromopyrazine‑2‑carbonitrile—possess two identical halogen atoms and therefore lack the intrinsic orthogonality required for regio‑selective sequential derivatisation [1]. In contrast, the asymmetric Br/Cl motif of 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile enables chemists to exploit the differential reactivity of bromine (preferential oxidative addition) and chlorine (retention for subsequent cross‑couplings) in a programmed fashion [2]. This regiochemical control is essential for constructing the pyrazol‑3‑ylamino‑pyrazine scaffold found in potent JAK2 inhibitors, where the bromine atom at C‑3 serves as the first functionalisation handle while the chlorine at C‑5 remains available for late‑stage diversification [3]. Substituting a symmetrical dihalo analog forces either premature dual substitution or necessitates additional protection/deprotection steps, compromising step economy and yield [2].

Quantitative Comparator Evidence: 3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile vs. Closest Analogues


Asymmetric Halogen Pattern Enables Sequential, Regioselective Derivatisation Unavailable with Symmetric Dihalo Analogs

3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile bears bromine exclusively at C‑3 and chlorine at C‑5, while 3,5‑dichloropyrazine‑2‑carbonitrile carries chlorine at both positions and 3,5‑dibromopyrazine‑2‑carbonitrile carries bromine at both positions [1]. The differential bond dissociation energies (C‑Br ≈ 285 kJ·mol⁻¹ vs. C‑Cl ≈ 397 kJ·mol⁻¹) and oxidative addition rates of Pd⁰ catalysts (Ar‑Br > Ar‑Cl) provide a thermodynamic and kinetic basis for selective, stepwise functionalisation at the brominated site before engaging the chlorinated position [2]. The symmetric analogs, lacking this inherent reactivity gradient, are prone to competitive dual substitution unless low-yielding statistical control is employed.

Medicinal Chemistry Regioselective Synthesis JAK2 Inhibitors

Lipophilicity (XLogP3 = 1.9) Is 0.4 Units Higher Than the Dichloro Analog, Impacting Phase‑Partitioning and Permeability

Computed XLogP3 for 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile is 1.9 [1]. The corresponding value for 3,5‑dichloropyrazine‑2‑carbonitrile is 1.5 [2]. The +0.4 log unit increase arises from the single Br→Cl replacement and predicts moderately enhanced membrane permeability and higher organic‑phase extraction efficiency for the target compound.

Physicochemical Profiling Lipophilicity Drug‑Discovery ADME

Documented Synthetic Utility: Key Intermediate in the Ioannidis JAK2 Inhibitor Series (Bioorg. Med. Chem. Lett. 2009)

In the seminal Ioannidis et al. study, 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile served as the direct precursor for preparing a focused library of pyrazol‑3‑ylamino‑pyrazines [1]. The resulting compounds exhibited JAK2 IC₅₀ values as low as 60 nM [2]. By contrast, 3‑amino‑5‑chloropyrazine‑2‑carbonitrile—a possible alternative intermediate—lacks the bromine leaving group and therefore cannot participate in the key Buchwald‑Hartwig or Ullmann‑type coupling step required to install the pyrazol‑3‑ylamino motif. No literature reports were found that successfully utilise the amino analog for an identical transformation without pre‑functionalisation.

JAK2 Kinase Pyrazol‑3‑ylamino Pyrazine Lead Optimisation

Favipiravir Impurity Reference Standard: Unique Regulatory Utility Not Shared by Dihalo Analogs

3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile is catalogued as Favipiravir Impurity 11/19 and is supplied as a fully characterised analytical reference standard (HPLC purity ≥ 95 %) for use in compendial method validation . 3,5‑Dichloropyrazine‑2‑carbonitrile and 3,5‑dibromopyrazine‑2‑carbonitrile are not listed among registered Favipiravir impurities in major pharmacopoeial or supplier databases . This distinction means the target compound is the requisite reference material for any quality control laboratory performing Favipiravir impurity profiling, creating a non‑substitutable demand.

Pharmaceutical Analysis Impurity Profiling Favipiravir Quality Control

Higher Molecular Weight and Monoisotopic Mass Facilitate Mass Spectrometric Differentiation from Dichloro Congener

The target compound has a monoisotopic mass of 216.90424 Da and a nominal molecular weight of 218.44 g·mol⁻¹, while 3,5‑dichloropyrazine‑2‑carbonitrile weighs 173.98 g·mol⁻¹ (monoisotopic mass ≈ 173.0 Da) [1]. The 44.5 Da difference, combined with the characteristic 1:1 isotopic doublet of bromine (⁷⁹Br:⁸¹Br), enables unambiguous LC‑MS discrimination even in complex reaction mixtures where the dichloro analog might co‑elute. This is particularly valuable during multiparallel synthesis where rapid reaction monitoring is required.

LC‑MS Method Development Isotopic Pattern Bioanalysis

Prioritised Industrial and Research Applications of 3‑Bromo‑5‑chloropyrazine‑2‑carbonitrile


Regioselective Synthesis of JAK2‑Targeted Pyrazol‑3‑ylamino‑Pyrazine Libraries

Medicinal chemistry teams pursuing JAK2‑dependent myeloproliferative neoplasm therapies can employ 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile as the core heterocyclic scaffold. The orthogonal Br/Cl substitution pattern enables a two‑stage diversification: first, Pd‑catalysed amination or Suzuki coupling at C‑3 (bromine site), followed by a second, distinct cross‑coupling at C‑5 (chlorine site) to introduce molecular diversity without intermediate orthogonal protecting group strategies. This is the exact synthetic logic employed in the Ioannidis 2009 JAK2 inhibitor programme, which delivered lead compounds with JAK2 IC₅₀ values of 60‑73 nM [1].

Favipiravir Impurity Reference Standard for Pharmacopoeial Quality Control

Pharmaceutical QC and regulatory affairs groups validating Favipiravir drug substance or finished dosage forms can procure 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile as a certified impurity reference standard (≥95 % HPLC purity). It is explicitly listed as Favipiravir Impurity 11 and Impurity 19 by accredited reference‑material suppliers . Its use in HPLC method validation and system suitability testing is non‑substitutable, as no other dihalo‑pyrazinecarbonitrile is recognised as a process‑related impurity of Favipiravir.

Intermediate for Bioanalytical Internal Standards in JAK2 Inhibitor Pharmacokinetic Studies

Bioanalytical laboratories developing LC‑MS/MS assays for JAK2 inhibitors can synthesise a stable‑isotope‑labelled (e.g., ¹³C or ¹⁵N) analog from 3‑bromo‑5‑chloropyrazine‑2‑carbonitrile as the starting material. The compound's bromine atom provides a convenient mass‑shift handle, and the nitrile group offers a strong IR and MS chromophore. Because the synthetic route from this intermediate to the final pyrazol‑3‑ylamino‑pyrazine is published and reproducible [2], it is feasible to prepare co‑eluting internal standards that closely match the analyte's physicochemical properties.

Late‑Stage Functionalisation Probe in Chemical Biology Tool Compound Synthesis

Chemical biologists designing activity‑based probes or PROTACs targeting JAK2 can utilise the residual chlorine atom at C‑5 of the core scaffold (after initial C‑3 derivatisation) as a handle for late‑stage introduction of biotin, fluorophores, or E3‑ligase recruiting elements. The higher lipophilicity (XLogP3 = 1.9 vs. 1.5 for the dichloro analog) may also improve cell permeability of the resulting probe molecules, a critical parameter for target engagement studies in live cells [3].

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